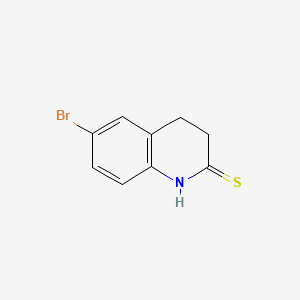

6-Bromo-3,4-dihydroquinoline-2(1H)-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,4-dihydro-1H-quinoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSBGKHZXQTNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=S)NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724853 | |

| Record name | 6-Bromo-3,4-dihydroquinoline-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19205-72-2 | |

| Record name | 6-Bromo-3,4-dihydro-2(1H)-quinolinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19205-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3,4-dihydroquinoline-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 3,4 Dihydroquinoline 2 1h Thione

Approaches to the Dihydroquinoline-2(1H)-thione Scaffold

The formation of the dihydroquinoline-2(1H)-thione ring system can be approached through two main routes: the direct formation of the thione via cyclization or the conversion of a pre-formed quinolinone (lactam) precursor.

Direct Cyclization Strategies for Thione Formation

Direct synthesis of the quinoline-2(1H)-thione scaffold, while less common than conversion from the corresponding quinolinone, can be achieved through specific cyclization reactions. One such method involves the regioselective deoxygenative C-H functionalization of quinoline-N-oxides. The activation of quinoline-N-oxides with triflic anhydride (B1165640) in the presence of thiourea (B124793) can yield quinoline-2-thiones in very good yields. organic-chemistry.org Another approach utilizes potassium ethyl xanthate (EtOS₂K) as a C1 source for the chemoselective synthesis of quinoline-2-thione derivatives. organic-chemistry.org

A one-step conversion of 3-aryl-3-(2-aminophenyl)-1-propyn-3-ols to quinoline-2(1H)-thiones has also been reported, proceeding through treatment with n-butyllithium and elemental sulfur. nih.gov This reaction is thought to involve an intramolecular nucleophilic attack of the amino group on a reactive chalcogenoketene intermediate. nih.gov Furthermore, sulfurization of dihydroquinolines using elemental sulfur in a high-boiling solvent like dimethylformamide represents another direct route to related thione structures. mdpi.com

Conversion from Corresponding 2(1H)-Quinolinones

The most established and versatile route to 6-Bromo-3,4-dihydroquinoline-2(1H)-thione is the thionation of its oxygen analog, 6-Bromo-3,4-dihydroquinolin-2(1H)-one. This two-step approach decouples the formation of the heterocyclic ring from the installation of the thiocarbonyl group.

Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a premier thionating agent for converting carbonyl compounds into their thiocarbonyl counterparts. nih.govsantiago-lab.comwikipedia.org It is particularly effective for the thionation of amides and lactams, such as dihydroquinolinones, often providing better yields and requiring milder conditions than alternatives like phosphorus pentasulfide (P₄S₁₀). organic-chemistry.org The reaction is typically performed by heating the quinolinone with Lawesson's reagent in an anhydrous, nonpolar solvent like toluene (B28343) or xylene. santiago-lab.comacs.org The reactivity of carbonyl groups towards LR generally follows the order: amides > ketones > esters, making the lactam functionality in the dihydroquinolinone precursor highly susceptible to thionation. nih.govacs.orgresearchgate.net Mechanochemical methods, using ball-milling for the thionation of lactams with Lawesson's reagent, have also been developed as a solvent-free alternative. researchgate.net

Table 1: Typical Conditions for Thionation using Lawesson's Reagent

| Carbonyl Type | Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Ketones, Esters, Amides | Lawesson's Reagent | Toluene, Xylene | 80-110 °C | 2-25 h | Good |

| Lactams | Lawesson's Reagent | Toluene | High | Varies | Good |

| Amides, Esters, Ketones | Fluorous Lawesson's Reagent | N/A | N/A | N/A | N/A |

| Amides (mechanochemical) | Lawesson's Reagent | Liquid-Assisted Grinding | Ambient | Varies | Good |

This table presents generalized conditions based on literature for the thionation of various carbonyls, applicable to the conversion of 6-bromo-3,4-dihydroquinolin-2(1H)-one. Specific conditions may vary.

The mechanism of thionation with Lawesson's reagent is well-understood. nih.govsantiago-lab.comorganic-chemistry.org In solution, the dimeric Lawesson's reagent is in equilibrium with a highly reactive monomeric dithiophosphine ylide. nih.govsantiago-lab.com The reaction proceeds via a two-step process initiated by a concerted cycloaddition between the ylide and the carbonyl group of the quinolinone. acs.org This forms a transient, four-membered thiaoxaphosphetane intermediate. nih.govacs.org The driving force for the reaction is the subsequent cycloreversion of this intermediate, which is analogous to the mechanism of a Wittig reaction. nih.govorganic-chemistry.org This step breaks the P-O and P-C bonds, yielding the desired thiocarbonyl compound (the quinoline-2(1H)-thione) and a stable phenyl(thioxo)phosphine oxide byproduct, the formation of the P=O bond being a significant driving force. nih.govacs.org Computational studies have confirmed this pathway, identifying the second step, the cycloreversion, as the rate-limiting step of the reaction. acs.org The reaction is generally not significantly influenced by the polarity of the solvent. acs.org

Introduction of the Bromo-Substituent

Pre-functionalization of Starting Materials

The synthesis of 6-Bromo-3,4-dihydroquinoline-2(1H)-thione invariably begins with a pre-brominated aromatic precursor, most commonly 4-bromoaniline (B143363). This ensures the correct regiochemistry of the final product, avoiding challenges associated with the direct halogenation of the quinoline (B57606) ring, which can lead to mixtures of isomers. nih.gov

The synthesis of the direct precursor, 6-Bromo-3,4-dihydroquinolin-2(1H)-one , can be achieved through several established methods for constructing dihydroquinolinones, adapted for a brominated starting material. organic-chemistry.orgmdpi.com For instance, a Friedel-Crafts-type cyclization of N-(4-bromophenyl)-3-chloropropionamide is a common route. Another approach is the cyclization of N-arylacrylamides; in this case, N-(4-bromophenyl)acrylamide could be cyclized through various catalytic methods, including photochemical or radical-initiated processes, to yield the desired 6-bromo-lactam. mdpi.com

The Knorr quinoline synthesis represents another viable, though less direct, pathway. The condensation of 4-bromoaniline with a β-ketoester, such as ethyl acetoacetate, yields an anilide intermediate which can then be cyclized under acidic conditions to form a 6-bromo-quinolin-2(1H)-one derivative. researchgate.net Subsequent reduction of the C3-C4 double bond would be necessary to afford the required saturated dihydroquinolinone precursor.

Table 2: Selected Synthetic Routes to Brominated Quinolinone Precursors

| Starting Material | Key Reaction | Product | Reference |

|---|---|---|---|

| 4-Bromoaniline | Friedel-Crafts Acylation/Cyclization | 6-Bromo-3,4-dihydro-1H-quinolin-2-one | |

| 4-Bromoaniline, Ethyl Acetoacetate | Knorr Synthesis | 6-Bromo-4-methylquinolin-2(1H)-one | researchgate.net |

| 4-Bromoaniline, Meldrum's acid | Cyclization | 6-Bromoquinolin-4-ol | atlantis-press.com |

| 6-Bromoquinoline | Nitration, then substitution | 6-Substituted quinolines | semanticscholar.orgresearchgate.net |

This table outlines strategies for synthesizing the key intermediate, 6-Bromo-3,4-dihydroquinolin-2(1H)-one, or closely related structures from pre-functionalized starting materials.

Post-synthesis Bromination of the Dihydroquinoline-2(1H)-thione Ring System

The introduction of a bromine atom at the C6 position of the 3,4-dihydroquinoline-2(1H)-thione ring system is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution on the pre-formed dihydroquinoline-2(1H)-thione core. The reactivity and regioselectivity of this bromination are influenced by the nature of the brominating agent, the solvent, and the presence of any catalysts.

Common brominating agents that can be employed for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice between these reagents can affect the reaction conditions and the outcome. For instance, studies on the bromination of similar quinolinone systems have shown that the direction of halogenation can be dependent on the substituents already present on the heterocyclic ring. nuph.edu.ua

In a typical procedure, the 3,4-dihydroquinoline-2(1H)-thione would be dissolved in a suitable solvent, such as glacial acetic acid or chloroform. The brominating agent is then added, often in the presence of a catalyst like benzoyl peroxide, especially when using NBS. nuph.edu.ua The reaction mixture is stirred, and the progress is monitored until the starting material is consumed. The desired 6-bromo product is then isolated and purified. It has been observed in related structures that variations in reagents and solvents may not drastically change the qualitative composition of the products but can influence the yields. nuph.edu.ua

Further investigations into the bromination of 2,2-dialkyl-1,2-dihydroquinolines have revealed that the choice of solvent (e.g., methanol (B129727) vs. chloroform) can lead to different brominated products. rsc.org This highlights the importance of solvent selection in controlling the regioselectivity of the bromination process.

Table 1: Comparison of Brominating Agents for Aromatic Systems

| Brominating Agent | Typical Solvents | Catalyst | Key Characteristics |

| Molecular Bromine (Br₂) | Acetic Acid, Dichloromethane | Lewis acids (e.g., FeBr₃) can be used | Highly reactive; can lead to multiple brominations if not controlled. |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), Chloroform | Radical initiators (e.g., AIBN, Benzoyl Peroxide) or light | Milder and more selective than Br₂ for allylic and benzylic bromination, but also effective for aromatic bromination. |

Advanced Synthetic Techniques and Optimization

To enhance the efficiency, selectivity, and environmental friendliness of the synthesis of 6-Bromo-3,4-dihydroquinoline-2(1H)-thione, advanced synthetic techniques are being explored. These include the use of catalysts, modulation of reaction conditions, and adherence to green chemistry principles.

The synthesis of the parent 3,4-dihydroquinoline-2(1H)-one scaffold has been extensively studied using various catalytic systems. These methods can often be adapted for the synthesis of the corresponding thione. For instance, palladium-catalyzed reactions are widely used for the construction of the quinolinone ring. organic-chemistry.org While direct catalytic methods for the synthesis of the thione are less common, the conversion of the corresponding quinolinone to the quinoline-thione can be achieved using sulfurating agents like Lawesson's reagent.

Recent research has shown that the synthesis of quinoline-2-thione derivatives can be achieved without a catalyst in an ethanol (B145695)/water mixture, highlighting a potentially greener route. organic-chemistry.org In contrast, the synthesis of the corresponding quinoline-2-one derivatives often requires a catalyst like NaCl in a DMSO/water system. organic-chemistry.org This suggests that the thionation step might proceed under milder, catalyst-free conditions.

The choice of solvent can significantly impact the yield and selectivity of the synthesis of quinoline derivatives. Studies on the synthesis of polyhydroquinolines have demonstrated that polar solvents like ethanol and acetonitrile generally lead to better yields and shorter reaction times compared to nonpolar solvents such as toluene. researchgate.net This is attributed to the enhanced solubility of reactants and, in some cases, the ability of the solvent to swell a heterogeneous catalyst, thereby increasing its activity. researchgate.net

For the synthesis of quinoline-2-thiones, a mixture of ethanol and water has been reported as an effective solvent system that avoids the need for a catalyst. organic-chemistry.org The modulation of reaction conditions, such as temperature and reaction time, is also crucial for optimizing the synthesis. For instance, some syntheses of related heterocyclic systems are carried out at room temperature, while others require reflux conditions to proceed efficiently.

Table 2: Influence of Solvents on the Synthesis of Quinolines

| Solvent System | Polarity | Effect on Reaction | Reference |

| Ethanol/Water | Polar Protic | Catalyst-free synthesis of quinoline-2-thiones. | organic-chemistry.org |

| Ethanol | Polar Protic | Better yields and shorter reaction times for polyhydroquinolines compared to nonpolar solvents. | researchgate.net |

| Acetonitrile | Polar Aprotic | Favorable for the synthesis of polyhydroquinolines. | researchgate.net |

| Toluene | Nonpolar | Lower yields and longer reaction times for polyhydroquinolines. | researchgate.net |

The application of green chemistry principles is becoming increasingly important in the synthesis of heterocyclic compounds to minimize environmental impact. chemijournal.comfrontiersin.org This involves the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. rasayanjournal.co.in This method has been successfully applied to the synthesis of various heterocyclic compounds and could potentially be adapted for the synthesis of the target thione. The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, should also be a guiding factor in the design of the synthetic route.

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the characterization of novel chemical entities. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 6-Bromo-3,4-dihydroquinoline-2(1H)-thione. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectrum of related dihydroquinoline systems, the aromatic protons typically appear in the downfield region. For the analogous compound, 6-Bromo-3,4-dihydro-1H-quinolin-2-one, these aromatic protons are observed between δ 6.55–7.50 ppm . The protons on the saturated portion of the dihydroquinoline ring would be expected to appear in the upfield region. The anisotropic effect of the thioketone group in dihydroquinoline thione derivatives can cause shifts in the signals of nearby protons, a key feature to note in spectral analysis mdpi.com.

The ¹³C NMR spectrum is particularly informative for identifying the thiocarbonyl group. In studies of related dithiolo[3,4-c]quinoline-1-thione derivatives, the carbon atom of the thiocarbonyl group (C=S) exhibits a characteristic signal in the range of 210.7–211.1 ppm mdpi.com. This downfield shift is a hallmark of a thione functionality. For comparison, the carbonyl carbon in 6-Bromo-3,4-dihydro-1H-quinolin-2-one appears near δ 163.3 ppm nih.gov.

Table 1: Predicted and Observed NMR Data for Dihydroquinoline Thione Derivatives

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Observed Chemical Shift for Related Compounds (ppm) | Reference |

|---|---|---|---|---|

| ¹H | Aromatic-H | 6.5 - 8.0 | 6.55–7.50 (for -one analog) | |

| ¹H | Aliphatic-H | 2.5 - 4.0 | ~2.7 (for -one analog) | |

| ¹³C | C=S | 200 - 220 | 210.7–211.1 | mdpi.com |

| ¹³C | Aromatic-C | 110 - 150 | - |

This table presents a combination of predicted values and data from analogous compounds due to the limited availability of specific data for 6-Bromo-3,4-dihydroquinoline-2(1H)-thione.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule, particularly the C=S (thione) group.

The C=S stretching vibration is a key diagnostic peak. Generally, the C=S bond is a weaker dipole compared to the C=O bond, resulting in a less intense IR absorption. The position of the C=S stretch can vary but is typically found in the region of 1250-1020 cm⁻¹. In contrast, the C=O stretch in the analogous 6-Bromo-3,4-dihydro-1H-quinolin-2-one is observed at a higher frequency. The C-S stretching vibration is often observed in the fingerprint region, between 650-700 cm⁻¹ rsc.org.

Raman spectroscopy is a complementary technique that is often more sensitive to the vibrations of non-polar bonds. The C=S bond, being more polarizable than the C=O bond, can give rise to a strong Raman signal. The C-S-H bending mode in thiols shows a significant shift upon deuteration, a phenomenon that can be used for definitive identification rsc.org.

Table 2: Key Vibrational Frequencies for Thione Identification

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Stretching | C=S | 1020 - 1250 | IR, Raman |

| Stretching | C-S | 650 - 700 | IR, Raman |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For 6-Bromo-3,4-dihydroquinoline-2(1H)-thione (C₉H₈BrNS), the expected molecular weight is approximately 242.14 g/mol chemicalbook.com.

In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). For the related 6-Bromo-3,4-dihydro-1H-quinolin-2-one, a molecular ion peak at m/z 226.07 ([M+H]⁺) has been reported .

The fragmentation pattern can provide further structural information. Common fragmentation pathways for related heterocyclic compounds may involve the loss of small molecules such as HBr, CS, or cleavage of the dihydroquinoline ring.

X-ray Crystallography for Solid-State Structural Determination

To date, no public domain X-ray crystal structure for 6-Bromo-3,4-dihydroquinoline-2(1H)-thione has been reported. However, crystallographic studies on related dihydroquinazolinones have revealed specific conformational types, such as propeller-like and hairpin structures, which can be influenced by intramolecular interactions like π-stacking nih.gov. A similar analysis for the title compound would be invaluable for understanding its solid-state packing and intermolecular interactions.

Purity Assessment and Analytical Methodologies

Ensuring the purity of a chemical compound is critical for its use in further research. Several analytical methodologies are employed for the purity assessment of 6-Bromo-3,4-dihydroquinoline-2(1H)-thione.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying each component in a mixture. For the analogous 6-Bromo-3,4-dihydro-1H-quinolin-2-one, HPLC is used to confirm purity, with some sources reporting purities of greater than 97% . A suitable HPLC method for the thione derivative would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase that provides good resolution of the main compound from any impurities.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for monitoring reaction progress and assessing purity. A suitable solvent system would be developed to achieve a clear separation between the product and any starting materials or byproducts.

Elemental analysis provides the percentage composition of elements (C, H, N, S, Br) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₉H₈BrNS) to confirm the empirical formula and assess purity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-Bromo-3,4-dihydroquinoline-2(1H)-thione |

| 6-Bromo-3,4-dihydro-1H-quinolin-2-one |

| dithiolo[3,4-c]quinoline-1-thione |

Tautomerism and Conformational Dynamics of Dihydroquinoline 2 1h Thiones

Investigation of the Thiol-Thione Tautomeric Equilibrium

The compound can theoretically exist in two tautomeric forms: the thione form (a lactam) and the thiol form (a lactim). The equilibrium between these two forms is a critical aspect of its chemistry.

Figure 1: Thiol-Thione Tautomeric Equilibrium.

Figure 1: Thiol-Thione Tautomeric Equilibrium.Computational chemistry provides powerful tools for predicting the relative stability of tautomers. Theoretical calculations, often employing methods like Density Functional Theory (DFT), have been used to analyze the thione-thiol equilibrium in various heterocyclic systems, including those analogous to dihydroquinoline-2(1H)-thiones. researchgate.netrsc.org

These studies consistently predict that the thione form is thermodynamically more stable than the thiol form. rsc.org The greater stability of the thione tautomer is generally attributed to the higher bond energy of the C=S and N-H bonds compared to the C=N and S-H bonds in the thiol form. The energy difference between the two tautomers is a key indicator of the position of the equilibrium.

Table 1: Hypothetical Calculated Thermodynamic Data for Thione-Thiol Tautomerism Note: This data is representative of typical findings for related heterocyclic thione systems and is for illustrative purposes.

| Tautomer | Computational Method | Relative Energy (kJ/mol) | Predicted Equilibrium Contribution |

|---|---|---|---|

| Thione Form | B3LYP/6-311G(d,p) | 0 (Reference) | >99% |

| Thiol Form | B3LYP/6-311G(d,p) | +15.2 | <1% |

Experimental data from various analytical techniques corroborate the theoretical predictions. For related heterocyclic compounds, techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and infrared (IR) spectroscopy have been employed to elucidate the dominant tautomeric form. researchgate.netresearchgate.net

In the Solid State: X-ray diffraction studies on analogous cyclic thioamides consistently show that the molecule exists in the thione form. researchgate.net

In Solution: NMR and IR spectroscopy are invaluable for studying tautomeric equilibria in solution. The presence of a distinct N-H proton signal in ¹H NMR spectra and the absence of an S-H signal are indicative of the thione form. Similarly, IR spectra typically show a characteristic C=S stretching vibration and an N-H stretching band, while the S-H stretching band is absent. researchgate.net For compounds like 2-substituted quinolin-4-ones, which are oxygen analogs, the keto (NH-oxo) form is found to be dominant in both solution and solid states. researchgate.net

The position of the tautomeric equilibrium can be influenced by the surrounding solvent environment. cdnsciencepub.comresearchgate.net The thione tautomer is generally more polar than the thiol tautomer. Consequently, polar solvents are expected to stabilize the thione form to a greater extent through dipole-dipole interactions and hydrogen bonding.

Studies on similar thione-thiol systems have shown that polar, protic solvents like ethanol (B145695) and water shift the equilibrium significantly towards the thione form. cdnsciencepub.comresearchgate.net In contrast, the proportion of the thiol tautomer may slightly increase in nonpolar solvents, although the thione form typically remains predominant across the solvent spectrum. cdnsciencepub.com This stabilization in polar solvents is due to favorable interactions between the solvent and the polar C=S and N-H groups of the thione. researchgate.netresearchgate.net

Table 2: Effect of Solvent Polarity on Tautomeric Equilibrium

| Solvent | Polarity | Expected Predominant Tautomer | Rationale |

|---|---|---|---|

| Cyclohexane | Nonpolar | Thione | Intrinsic stability of the thione form. |

| Dichloromethane | Polar Aprotic | Thione | Stabilization of the more polar thione tautomer. researchgate.net |

| Ethanol | Polar Protic | Thione (overwhelmingly) | Strong hydrogen bonding stabilizes the thione form. researchgate.net |

Conformational Analysis of the Dihydroquinoline Ring System

The 3,4-dihydroquinoline-2(1H)-thione molecule contains a bicyclic system where a benzene (B151609) ring is fused to a partially saturated six-membered heterocyclic ring. This dihydropyridine ring is not planar and must adopt a conformation that minimizes steric and torsional strain. nobelprize.orgcsbsju.edu

For related 1,2-dihydroquinoline systems, the heterocyclic ring has been shown to adopt conformations such as a half-chair or a distorted boat. nih.gov The specific conformation of 6-Bromo-3,4-dihydroquinoline-2(1H)-thione would be influenced by several factors:

The sp² hybridization of the nitrogen atom and the C2 carbon due to the thioamide functionality.

The fusion with the rigid benzene ring.

Repulsive non-bonded interactions between axial and equatorial substituents. nobelprize.org

Variable temperature NMR spectroscopy and computational modeling are primary methods used to study these conformations and any energy barriers to ring inversion. nih.gov For the closely related 6-Bromo-1,2,3,4-tetrahydroquinoline structure, the piperidine ring has been observed to adopt envelope conformations. researchgate.net

Chemical Reactivity and Derivatization Strategies

Reactivity at the Thione Moiety

The thioamide functional group within the dihydroquinolinone ring is a versatile handle for chemical transformations. It exists in a tautomeric equilibrium between the thione form and the thiol form (6-bromo-2-mercapto-3,4-dihydroquinoline), which dictates its reactivity towards various reagents.

The sulfur atom of the thione moiety is a soft and potent nucleophile, particularly in its thiol tautomeric form. This allows for straightforward S-alkylation and S-acylation reactions.

S-Alkylation: Reaction with soft electrophiles such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfates in the presence of a mild base proceeds readily to form the corresponding 2-(alkylthio)-3,4-dihydroquinoline derivatives. This reaction is highly chemoselective for the sulfur atom.

S-Acylation: Similarly, acylation with acyl chlorides or anhydrides can occur at the sulfur atom to yield S-acylthioimidates. These compounds are typically less stable than their S-alkylated counterparts but serve as useful synthetic intermediates.

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| S-Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 6-Bromo-2-(methylthio)-3,4-dihydroquinoline |

| S-Alkylation | Ethyl Bromoacetate (BrCH₂COOEt) | Base (e.g., NaH), Solvent (e.g., DMF) | Ethyl 2-((6-bromo-3,4-dihydroquinolin-2-yl)thio)acetate |

| S-Acylation | Benzoyl Chloride (C₆H₅COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | S-(6-bromo-3,4-dihydroquinolin-2-yl) benzothioate |

The thiocarbonyl (C=S) group can undergo several fundamental transformations, allowing for the conversion of the thione into other functional groups.

Desulfurization/Oxidation: One of the most common reactions is the conversion of the thione back to its oxygen analogue, the corresponding lactam (6-bromo-3,4-dihydroquinolin-2(1H)-one). This can be achieved using various oxidizing agents. A simple and effective method involves treatment with hydrogen peroxide in acetic acid. nih.gov Electrochemical methods have also been developed for the desulfurization of heterocyclic thiones. nih.govacs.org

Conversion to Guanidines: Oxidative amination can convert the thione into a guanidine (B92328) derivative. This typically involves activating the sulfur atom, making the carbon atom susceptible to nucleophilic attack by an amine.

Reductive Desulfurization: While less common, complete removal of the sulfur atom to form an ethylamine-bridged benzene (B151609) ring could be envisioned using strong reducing agents like Raney Nickel, although this may also affect the bromo-substituent.

Reactivity at the Nitrogen Atom

The secondary amine nitrogen atom within the heterocyclic ring is another key site for functionalization, behaving as a nucleophile and influencing the properties of the entire ring system.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction typically requires a stronger base (e.g., sodium hydride) than S-alkylation to deprotonate the nitrogen, as the N-H proton is less acidic than the S-H proton of the thiol tautomer. N-alkylation of the analogous 6-bromo-3,4-dihydro-1H-quinolin-2-one has been demonstrated, providing a strong precedent for this transformation.

N-Acylation: Acylation of the nitrogen with acyl chlorides or anhydrides proceeds efficiently, often in the presence of a base like pyridine (B92270) or triethylamine, to yield N-acyl derivatives. researchgate.net This modification is significant as it can dramatically alter the electronic and steric properties of the molecule. The use of N-heterocyclic carbene (NHC) catalysis represents a modern, milder approach for N-acylation using aldehydes as the acyl source. chemistryviews.org

Tautomerism: N-substitution prevents the thione-thiol tautomerism, locking the molecule in the thione form. This eliminates the nucleophilic reactivity of the thiol tautomer.

Electronic Effects: An N-acyl group, being electron-withdrawing, decreases the electron density of the aromatic ring, potentially influencing its susceptibility to electrophilic or nucleophilic substitution. Conversely, an N-alkyl group is weakly electron-donating.

Conformational Rigidity: Thioamides exhibit a higher rotational barrier around the C-N bond compared to their amide counterparts. nih.gov N-substitution can further influence the conformational flexibility of the dihydroquinoline ring system. nih.gov

Reactivity Modulation: The nature of the N-substituent can direct the regioselectivity of subsequent reactions on the aromatic ring. For example, N-oxidation can activate the ring for further functionalization.

Reactivity of the Bromo-Substituent

The bromine atom at the C-6 position is an exceptionally valuable functional group for extending the molecular framework, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, alkynyl, and other carbon-based substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming a new carbon-carbon bond between the C-6 position of the quinoline (B57606) ring and an organoboron compound. Reacting 6-Bromo-3,4-dihydroquinoline-2(1H)-thione with various aryl- or vinylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) yields 6-aryl or 6-vinyl derivatives. beilstein-journals.orgnih.gov

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction couples the bromo-substituted quinoline with a terminal alkyne using a dual catalyst system, typically consisting of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) in the presence of a base like triethylamine. tubitak.gov.trresearchgate.net This reaction provides access to 6-alkynyl-3,4-dihydroquinoline-2(1H)-thiones.

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromine by a nucleophile is generally difficult on an electron-rich aromatic ring. However, the reactivity can be enhanced by introducing a strong electron-withdrawing group, such as a nitro (NO₂) group, at a position ortho or para to the bromine (i.e., C-5 or C-7). This modification makes the ring electron-deficient and activates the C-Br bond towards SNAr.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid (C₆H₅B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-3,4-dihydroquinoline-2(1H)-thione |

| Suzuki-Miyaura | Thiophene-2-boronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-(Thiophen-2-yl)-3,4-dihydroquinoline-2(1H)-thione |

| Sonogashira | Phenylacetylene (C₆H₅C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Phenylethynyl)-3,4-dihydroquinoline-2(1H)-thione |

| Sonogashira | Trimethylsilylacetylene ((CH₃)₃SiC≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-((Trimethylsilyl)ethynyl)-3,4-dihydroquinoline-2(1H)-thione |

Nucleophilic Substitution Reactions at the Aromatic Bromine

Direct nucleophilic aromatic substitution (SNAr) on the 6-bromo position, where a nucleophile directly displaces the bromide, is challenging under standard conditions. Such reactions typically require strong electron-withdrawing groups ortho or para to the leaving group to sufficiently activate the aromatic ring. While the dihydroquinolinone core is electron-withdrawing, it is often insufficient to promote facile SNAr.

However, metal-catalyzed nucleophilic substitution reactions provide a viable alternative. For instance, copper-catalyzed C-O cross-coupling reactions between aryl bromides and aliphatic diols have been developed. rsc.org This type of reaction, employing a catalyst like copper(II) chloride, allows for the formation of hydroxyalkyl aryl ethers from aryl bromides. rsc.org In this context, the aliphatic diol can serve as the reactant, ligand, and solvent, presenting a versatile method for introducing oxygen-based nucleophiles at the 6-position. rsc.org

Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Palladium- and copper-catalyzed cross-coupling reactions are the most powerful and versatile methods for functionalizing the 6-bromo position, enabling the formation of a wide array of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.

C-C Bond Formation

The Suzuki-Miyaura and Sonogashira couplings are cornerstone reactions for creating C-C bonds.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a biaryl linkage. wikipedia.orgnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.orglibretexts.org The versatility, mild conditions, and commercial availability of boronic acids make this a widely used method. nih.gov For the 6-bromo scaffold, this allows for the introduction of various aryl and heteroaryl substituents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Coupling Partner |

|---|---|---|---|---|

| Pd(PPh3)4 | (none) | Na2CO3 or K2CO3 | Toluene (B28343)/Water or Dioxane/Water | Arylboronic acid |

| Pd(OAc)2 | SPhos or XPhos | K3PO4 or Cs2CO3 | Dioxane or 2-MeTHF | Arylboronic ester |

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.orgnih.govresearchgate.net This method is invaluable for installing alkyne functionalities, which can serve as handles for further transformations, such as in the synthesis of complex molecules and pharmaceuticals like Altinicline. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Coupling Partner |

|---|---|---|---|---|

| PdCl2(PPh3)2 | CuI | Et3N or Diisopropylamine | Toluene or THF | Terminal alkyne |

| Pd(PPh3)4 | CuI | Et3N | DMF | Terminal alkyne |

C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the 6-bromo position with a wide range of primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. organic-chemistry.orgnih.gov The choice of phosphine (B1218219) ligand (e.g., BINAP, X-Phos) is crucial for reaction efficiency and scope. wikipedia.orgnih.gov This reaction has been successfully applied to the selective amination of the 6-bromo position in 6-bromo-2-chloroquinoline, demonstrating its utility on related heterocyclic systems. nih.gov

C-S Bond Formation

The formation of aryl thioethers from the 6-bromo scaffold can be achieved through several catalytic systems. While palladium catalysts can be used, copper-catalyzed C-S couplings are often more economical and efficient. tandfonline.com A simple and effective ligand-free method involves reacting an aryl halide with a thiol using a copper(I) iodide (CuI) catalyst and a base like potassium carbonate in a solvent such as DMSO. acs.orgorganic-chemistry.org This approach is suitable for coupling with various thiols to produce the corresponding 6-thioether derivatives. researchgate.net

Site-Specific Functionalization via Halogen-Metal Exchange

Halogen-metal exchange offers a powerful, regioselective method for converting the C-Br bond into a C-metal bond (typically C-Li or C-Mg), which can then be trapped by a variety of electrophiles. This two-step process provides access to derivatives that are not easily accessible through other means.

A significant challenge for this reaction on the title compound is the presence of an acidic N-H proton, which would be readily deprotonated by the highly basic organolithium reagents (e.g., n-BuLi or t-BuLi) typically used for the exchange. researchgate.net This would consume the reagent and prevent the desired halogen exchange.

A refined protocol has been developed to address this issue on heterocyclic substrates containing acidic protons. nih.govnih.gov The strategy involves a two-stage metalation:

Deprotonation : The substrate is first treated with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). This less reactive organometallic selectively deprotonates the acidic N-H proton, forming a stable N-magnesium salt.

Halogen-Metal Exchange : An organolithium reagent, typically n-butyllithium (n-BuLi), is then added. With the acidic site now protected as a magnesium salt, the n-BuLi can perform the bromine-lithium exchange at the 6-position to generate the 6-lithio intermediate. nih.gov

The resulting organolithium species is a potent nucleophile and can react with a wide range of electrophiles, including:

Aldehydes and ketones (to form secondary and tertiary alcohols)

Carbon dioxide (to form a carboxylic acid)

Alkyl halides (to form new C-C bonds)

Isocyanates (to form amides)

This method provides highly regioselective functionalization specifically at the site of the original bromine atom. researchgate.net

Reactions Involving the Saturated Dihydroquinoline Ring

The saturated portion of the 6-Bromo-3,4-dihydroquinoline-2(1H)-thione scaffold also possesses reactive sites amenable to chemical modification. Key transformations include oxidation of the ring and reactions at the nitrogen atom.

One of the most significant reactions of the dihydroquinoline ring is its oxidation to the corresponding aromatic quinoline system. For the oxygen analog, an efficient protocol for the oxidative aromatization of 3,4-dihydroquinolin-2(1H)-ones to quinolin-2(1H)-ones has been developed using inorganic persulfate salts (e.g., K₂S₂O₈) activated by transition metals like iron or copper. nih.gov This method was successfully applied on a large scale for the synthesis of a key intermediate of the drug Brexpiprazole. nih.gov A similar transformation is expected to be feasible for the thione analog, which would yield 6-Bromoquinolin-2(1H)-thione.

The nitrogen atom of the thiolactam can undergo standard reactions such as N-alkylation or N-acylation upon deprotonation with a suitable base, allowing for the introduction of various substituents at the N-1 position. Functionalization at the C-3 position, alpha to the thiocarbonyl, is also conceivable through enolate-type chemistry, though this is often less facile than reactions on the aromatic ring.

Cycloaddition and Condensation Reactions of the Scaffold

A condensation reaction is one where two molecules combine, often with the elimination of a small molecule like water. libretexts.org The thiolactam group is a key player in such transformations. For example, six- and seven-membered thiolactams are known to undergo an Eschenmoser sulfide (B99878) contraction, a type of condensation with α-bromo esters, to yield complex heterocyclic systems like tetrahydrothieno[2,3-b]pyridin-3-ones. researchgate.net This demonstrates the potential of the thiolactam in 6-Bromo-3,4-dihydroquinoline-2(1H)-thione to act as a building block for more complex fused rings.

Cycloaddition reactions , which involve the combination of two π-systems to form a new ring, are fundamental in synthetic chemistry. libretexts.orglibretexts.org While the dihydroquinoline ring itself is often assembled via cyclization, it can also be a component in further cycloadditions. organic-chemistry.orgmdpi.com For instance, photoinduced [2+2] cycloadditions have been noted as potential side reactions in related unsaturated systems, highlighting the photoreactivity of the scaffold. acs.org More synthetically useful strategies could involve first functionalizing the scaffold, for example, by installing an alkyne at the 6-position via a Sonogashira coupling. This new functionality could then serve as a dipolarophile in a 1,3-dipolar cycloaddition to construct novel five-membered heterocyclic rings appended to the quinoline core. libretexts.org

Applications in Chemical Synthesis and Materials Science Excluding Biological/medicinal Outcomes

6-Bromo-3,4-dihydroquinoline-2(1H)-thione as a Versatile Building Block in Heterocycle Synthesis

The 6-Bromo-3,4-dihydroquinoline-2(1H)-thione scaffold is a valuable starting point for the synthesis of more complex heterocyclic systems. The reactivity of the thione group, the bromine atom on the aromatic ring, and the secondary amine within the dihydroquinoline structure provide multiple handles for chemical modification. For instance, the thione group can undergo reactions such as sulfurization to create dithiolo-fused systems. The synthesis of dithiolo[3,4-c]quinoline-1-thiones has been achieved by reacting dihydroquinoline precursors with sulfur, demonstrating a pathway to elaborate the core structure into more complex polycycles.

Furthermore, the general class of dihydroquinolin-2(1H)-ones, the oxygen analogs of the subject thione, are well-established intermediates in organic synthesis. mdpi.com Methodologies for their synthesis, such as the catalytic annulation of α,β-unsaturated N-arylamides, highlight the importance of this core structure. mdpi.com These synthetic strategies can often be adapted for thione derivatives. The bromine atom at the 6-position offers a site for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures. Similarly, the nitrogen atom can be acylated or alkylated to further modify the scaffold. researchgate.net

Development of Complex Polycyclic Systems Utilizing the Thione Scaffold

The rigid framework of 6-Bromo-3,4-dihydroquinoline-2(1H)-thione is an excellent platform for constructing intricate polycyclic systems. The strategic fusion of additional rings onto this scaffold can lead to novel materials with unique properties. One-pot syntheses and cascade reactions are modern synthetic strategies employed to build such complex molecules efficiently. researchgate.net For example, the transformation of related quinolone structures into benzo[c] mdpi.comnih.govnaphthyridine-diones illustrates how the core heterocycle can be elaborated into multi-ring systems of pharmacological and material interest. researchgate.net

The development of tetracyclic fused indoline (B122111) scaffolds through divergent annulation reactions showcases the potential of using heterocyclic synthons to create structural diversity. nih.gov By analogy, the dihydroquinoline-thione scaffold can be envisioned as a key component in similar multi-component reactions, where its inherent reactivity guides the formation of new rings. The combination of the thione group's reactivity towards electrophiles and the bromo-substituent's utility in coupling reactions allows for a stepwise or sequential construction of fused and spirocyclic systems.

Exploration as Ligands in Coordination Chemistry for Material Applications

The quinoline (B57606) nucleus, particularly when functionalized with heteroatoms like sulfur and nitrogen, is an effective ligand for coordinating with metal ions. The 6-Bromo-3,4-dihydroquinoline-2(1H)-thione molecule contains both a soft sulfur donor (in the thione group) and a borderline nitrogen donor, making it a potentially versatile ligand for a range of transition metals.

The design of ligands for specific material applications relies on understanding the nature of the metal-ligand bond. For 6-Bromo-3,4-dihydroquinoline-2(1H)-thione, the key interaction sites are the thione sulfur and the heterocyclic nitrogen.

Hard and Soft Acid-Base (HSAB) Theory : The thione sulfur is a soft donor atom and is expected to form strong covalent bonds with soft metal ions such as Pd(II), Cd(II), and Hg(II). The nitrogen atom is a borderline base and can coordinate to a wider variety of metals, including first-row transition metals like Cu(II), Ni(II), and Co(II).

Chelation : The nitrogen and sulfur atoms can potentially act as a bidentate N,S-donor, forming a stable chelate ring with a metal center. This chelation effect enhances the thermodynamic stability of the resulting metal complex.

Electronic Effects : The bromine atom acts as an electron-withdrawing group, which can modulate the electron density on the quinoline ring system. This, in turn, influences the donor strength of the nitrogen and sulfur atoms and can fine-tune the electronic properties of the final metal complex.

The synthesis of metal complexes with ligands analogous to 6-Bromo-3,4-dihydroquinoline-2(1H)-thione has been reported. For example, complexes of a dihydropyrimidine-2-(1H)-thione with various transition metals have been prepared and characterized using techniques such as FTIR, UV-Vis spectroscopy, and magnetic susceptibility measurements to determine their geometry and electronic structure. In such complexes, the ligand typically coordinates in a bidentate fashion through its nitrogen and sulfur atoms. The resulting complexes can exhibit geometries ranging from square planar to octahedral, depending on the metal ion and the stoichiometry of the reaction.

| Metal Ion | Potential Geometry | Coordination Atoms | Reference Analogy |

| Cu(II) | Distorted Octahedral | N, S | Dihydropyrimidine-thione |

| Ni(II) | Octahedral | N, S | Dihydropyrimidine-thione |

| Co(II) | Octahedral | N, S | Dihydropyrimidine-thione |

| Zn(II) | Square Planar | N, S | Dihydropyrimidine-thione |

| Pd(II) | Square Planar | N, S | Dihydropyrimidine-thione |

Role in Developing Chemical Sensors based on Fluorescence Quenching Mechanisms

Quinoline and its derivatives are well-known fluorophores due to their rigid, conjugated structure, which leads to high quantum yields. nih.gov This inherent fluorescence makes them excellent candidates for the development of chemical sensors. A common sensing mechanism is fluorescence quenching, where the presence of a specific analyte (e.g., a metal ion) decreases the fluorescence intensity of the sensor molecule.

The interaction between the quinoline-thione ligand and a metal ion can lead to significant fluorescence quenching through processes like photoinduced electron transfer (PET). In a typical scenario, the lone pair electrons on the nitrogen or sulfur atoms can transfer to the excited state of the fluorophore, quenching its fluorescence. Upon coordination with a metal ion, these lone pairs are engaged in bonding, which can inhibit the PET process and sometimes lead to fluorescence enhancement ("turn-on" sensing). Conversely, coordination with paramagnetic metal ions like Fe³⁺ or Cu²⁺ often leads to efficient quenching through energy or electron transfer mechanisms.

Research on quinoline and quinazolinone derivatives has demonstrated their successful application as selective fluorescent sensors for Fe³⁺. nih.govnih.gov A novel sensor based on a quinoline fluorophore showed a distinct fluorescence quenching effect upon the addition of Fe³⁺, enabling its quantitative detection. nih.gov The detection limit for a similar quinazolinone-based sensor for Fe³⁺ was found to be in the micromolar range, highlighting the sensitivity of this approach. The 6-Bromo-3,4-dihydroquinoline-2(1H)-thione scaffold, with its quinoline core and available heteroatoms, is a promising candidate for developing similar sensors for environmental or industrial monitoring.

| Sensor Base | Target Ion | Mechanism | Detection Limit (Example) |

| Quinoline Derivative | Fe³⁺ | Fluorescence Quenching | 8.67 x 10⁻⁵ M nih.gov |

| Quinazolinone Derivative | Fe³⁺ | Fluorescence Quenching | Not specified nih.gov |

| Pyrazoloquinoline | Zn²⁺ | Fluorescence Enhancement | 1.93 x 10⁻⁷ M mdpi.com |

Investigation of Surface Interaction and Corrosion Inhibition Mechanisms

Organic compounds containing heteroatoms (N, S, O) and π-electrons are often effective corrosion inhibitors for metals, particularly for steel in acidic environments. najah.edu These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.com

The 6-Bromo-3,4-dihydroquinoline-2(1H)-thione molecule possesses all the necessary features to be an effective corrosion inhibitor:

Heteroatoms : The nitrogen and, crucially, the sulfur atom have lone pairs of electrons that can form coordinate bonds with vacant d-orbitals of iron atoms on the steel surface. biointerfaceresearch.com

π-Electrons : The aromatic quinoline ring provides π-electrons that can interact with the charged metal surface.

Adsorption : The combination of these interactions leads to strong adsorption on the metal. The sulfur atom, being a soft base, is expected to adsorb strongly onto the soft acid sites of the metal surface, a phenomenon known as chemisorption.

Studies on various quinoline derivatives have confirmed their efficacy as mixed-type corrosion inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. najah.edujmaterenvironsci.com The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. jmaterenvironsci.com Research on a closely related compound, 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, showed that it acts as an effective mixed-type inhibitor for mild steel in HCl solution, with its efficiency increasing with concentration. The thione derivative is expected to show similar or even enhanced performance due to the higher polarizability and affinity of sulfur for metal surfaces compared to oxygen.

| Inhibitor Class | Metal | Environment | Max Inhibition Efficiency (Example) |

| Quinoline Derivative (NHQA) | Mild Steel | 1 M HCl | 93.4% at 500 ppm biointerfaceresearch.com |

| Quinoline Derivative (BTQ8) | Mild Steel | 1 M HCl | Efficiency increases with concentration jmaterenvironsci.com |

| Quinazoline Derivative (Q-OMe) | Mild Steel | 1 M HCl | 96.7% aminer.org |

Q & A

Q. What synthetic routes are commonly employed for 6-Bromo-3,4-dihydroquinoline-2(1H)-thione?

Methodological Answer: The compound is typically synthesized via bromination of a dihydroquinoline precursor. For example, bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform under controlled temperatures (25–60°C) introduces the bromine atom at the 6-position . Reaction progress is monitored via TLC or NMR. Purification involves column chromatography or recrystallization. Key intermediates include 3,4-dihydroquinoline derivatives, with bromination efficiency dependent on solvent polarity and temperature .

Q. How is the molecular structure of 6-Bromo-3,4-dihydroquinoline-2(1H)-thione validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol/water mixtures) and analyzed using diffractometers (e.g., Rigaku HyPix). SHELXL refines the structure, resolving bond lengths, angles, and hydrogen-bonding networks . For example, analogous compounds show C–Br bond lengths of ~1.89 Å and thione (C=S) bonds of ~1.67 Å . Displacement parameters and Hirshfeld surfaces further validate packing interactions .

Q. What spectroscopic techniques characterize this compound?

Methodological Answer:

Q. How are purity and stability assessed during storage?

Methodological Answer: Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Stability studies under ambient light and humidity (25°C, 60% RH) use TGA/DSC to detect decomposition. Light-sensitive storage in amber vials at –20°C is recommended .

Q. What are the key crystallographic parameters for this compound?

Methodological Answer: While specific data for the target compound is limited, analogous brominated dihydroquinolines crystallize in monoclinic systems (e.g., P2/m) with unit cell dimensions:

| Parameter | Value Range |

|---|---|

| a | 5.6–7.1 Å |

| b | 6.4–8.2 Å |

| c | 7.1–9.3 Å |

| β | 95–105° |

| Hydrogen-bonding (N–H⋯S, C–H⋯Br) stabilizes the lattice, with R < 0.05 after SHELXL refinement . |

Advanced Research Questions

Q. How are computational methods (e.g., DFT) used to predict reactivity?

Methodological Answer: Density Functional Theory (DFT) with Gaussian 09/B3LYP/6-311++G(d,p) calculates frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For example, the bromine atom’s electronegativity lowers HOMO energy (–5.2 eV), enhancing electrophilic substitution at the 3-position . MD simulations (AMBER) model solvation effects in DMSO .

Q. How do hydrogen-bonding networks influence crystallographic data contradictions?

Methodological Answer: Discrepancies in R or thermal motion may arise from disordered Br atoms or solvent inclusion. Using SHELXD for phase resolution and OLEX2 for disorder modeling improves accuracy. Hirshfeld surface analysis (Crystal Explorer 3.1) quantifies interactions:

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | 24.8 |

| C⋯Br | 18.5 |

| N⋯H | 13.8 |

| Adjusting hydrogen restraints (e.g., DFIX in SHELXL) resolves outliers . |

Q. What strategies optimize regioselective bromination in dihydroquinoline derivatives?

Methodological Answer: Bromination regioselectivity depends on directing groups. For 6-bromo derivatives, electron-donating substituents (e.g., –OCH) at the 7-position enhance Br attack at C6. Kinetic studies (UV-Vis monitoring) show 6-bromo isomer dominance (>90%) in DMF at 50°C . Competing pathways are minimized using Lewis acids (e.g., FeCl) .

Q. How is biological activity evaluated against related compounds?

Methodological Answer:

- Antimicrobial Assays : MIC values against S. aureus (ATCC 25923) and E. coli (ATCC 25922) are determined via broth microdilution. The bromine atom increases lipophilicity (logP = 2.8), enhancing membrane penetration .

- Cytotoxicity : MTT assays on HeLa cells (IC ~ 15 µM) compare favorably to non-brominated analogs (IC > 50 µM) .

Q. How do twinning or disorder affect structure refinement?

Methodological Answer: Twinning (e.g., pseudo-merohedral) is resolved via HKLF5 in SHELXL. For disorder (e.g., Br positional ambiguity), PART instructions split occupancy. RIGU restraints maintain geometry. Example workflow:

Data Collection : Multi-scan absorption correction (CrysAlisPro).

Solution : SHELXT for initial Patterson maps.

Refinement : SHELXL with TWIN/BASF parameters.

Final R < 0.03 and Flack parameter < 0.1 ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.